molecular formula C7H3BClF6K B13463431 Potassium [2-chloro-5-(trifluoromethyl)phenyl]trifluoroboranuide

Potassium [2-chloro-5-(trifluoromethyl)phenyl]trifluoroboranuide

Cat. No.: B13463431
M. Wt: 286.45 g/mol
InChI Key: BSFFIWDIXWIFSP-UHFFFAOYSA-N
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Description

Potassium [2-chloro-5-(trifluoromethyl)phenyl]trifluoroboranuide is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in the field of organic synthesis. The presence of trifluoromethyl and chloro groups in the phenyl ring makes this compound highly reactive and useful in various applications.

Preparation Methods

The synthesis of potassium [2-chloro-5-(trifluoromethyl)phenyl]trifluoroboranuide typically involves the reaction of 2-chloro-5-(trifluoromethyl)phenylboronic acid with potassium bifluoride (KHF2). The reaction is carried out under mild conditions, often in the presence of a solvent such as tetrahydrofuran (THF). The general reaction scheme is as follows:

2-chloro-5-(trifluoromethyl)phenylboronic acid+KHF2Potassium [2-chloro-5-(trifluoromethyl)phenyl]trifluoroboranuide\text{2-chloro-5-(trifluoromethyl)phenylboronic acid} + \text{KHF}_2 \rightarrow \text{this compound} 2-chloro-5-(trifluoromethyl)phenylboronic acid+KHF2​→Potassium [2-chloro-5-(trifluoromethyl)phenyl]trifluoroboranuide

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Potassium [2-chloro-5-(trifluoromethyl)phenyl]trifluoroboranuide undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various derivatives.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like THF and dimethylformamide (DMF). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Potassium [2-chloro-5-(trifluoromethyl)phenyl]trifluoroboranuide has a wide range of applications in scientific research:

    Chemistry: It is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It plays a role in the development of new drugs, especially those containing trifluoromethyl groups, which are known to enhance the biological activity and metabolic stability of pharmaceuticals.

    Industry: The compound is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of potassium [2-chloro-5-(trifluoromethyl)phenyl]trifluoroboranuide in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst, followed by the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used. In Suzuki-Miyaura coupling, for example, the palladium catalyst facilitates the transmetalation and reductive elimination steps, leading to the formation of the desired biaryl product.

Comparison with Similar Compounds

Potassium [2-chloro-5-(trifluoromethyl)phenyl]trifluoroboranuide can be compared with other organotrifluoroborates, such as potassium [2-fluoro-5-formylphenyl]trifluoroborate and potassium [2-chloro-5-methoxyphenyl]trifluoroboranuide. While these compounds share similar reactivity and applications, the presence of different substituents on the phenyl ring can significantly influence their chemical behavior and suitability for specific reactions. The unique combination of chloro and trifluoromethyl groups in this compound makes it particularly valuable in the synthesis of complex organic molecules.

Properties

Molecular Formula

C7H3BClF6K

Molecular Weight

286.45 g/mol

IUPAC Name

potassium;[2-chloro-5-(trifluoromethyl)phenyl]-trifluoroboranuide

InChI

InChI=1S/C7H3BClF6.K/c9-6-2-1-4(7(10,11)12)3-5(6)8(13,14)15;/h1-3H;/q-1;+1

InChI Key

BSFFIWDIXWIFSP-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C(C=CC(=C1)C(F)(F)F)Cl)(F)(F)F.[K+]

Origin of Product

United States

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